Aniline-3-beta-ethyl sulfonyl sulfate-6-sulfonic acid

Description

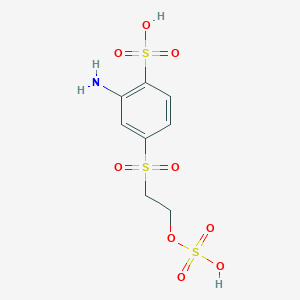

Aniline-3-beta-ethyl sulfonyl sulfate-6-sulfonic acid (CAS 41261-80-7) is a sulfonic acid derivative with the molecular formula C₈H₁₁NO₉S₃ and a molecular weight of 361.4 g/mol . Its structure features an aniline backbone substituted at the 3-position with a beta-ethyl sulfonyl sulfate group and at the 6-position with a sulfonic acid moiety. Key physicochemical properties include a high topological polar surface area (203 Ų) and significant hydrogen-bonding capacity (3 donors, 10 acceptors), contributing to its hydrophilic nature (XLogP3 = -0.8) .

The compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical development and fine chemical production (e.g., dyes, agrochemicals) . Its multifunctional structure enables diverse reactivity, making it valuable for constructing complex molecules.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-(2-sulfooxyethylsulfonyl)benzenesulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO9S3/c9-7-5-6(1-2-8(7)20(12,13)14)19(10,11)4-3-18-21(15,16)17/h1-2,5H,3-4,9H2,(H,12,13,14)(H,15,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBBOIFXMBBZYJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)CCOS(=O)(=O)O)N)S(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO9S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Aniline-3-beta-ethyl sulfonyl sulfate-6-sulfonic acid typically involves multiple stepsThe final step involves the addition of the sulfate group under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the use of high-purity reagents and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Aniline-3-beta-ethyl sulfonyl sulfate-6-sulfonic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions or amines are commonly employed.

Major Products Formed

The major products formed from these reactions include various sulfonic acid and amine derivatives, which have applications in different fields .

Scientific Research Applications

Aniline-3-beta-ethyl sulfonyl sulfate-6-sulfonic acid has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.

Biology: The compound is used in biochemical assays and as a labeling agent for proteins and nucleic acids.

Mechanism of Action

The mechanism of action of Aniline-3-beta-ethyl sulfonyl sulfate-6-sulfonic acid involves its interaction with specific molecular targets. The sulfonic acid and sulfonyl groups can form strong interactions with proteins and enzymes, affecting their activity and function. The sulfate group can also participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

The compound’s unique combination of sulfonic acid and sulfonyl sulfate groups distinguishes it from simpler sulfonic acid derivatives. Below is a comparative analysis with analogous compounds:

Key Observations :

- Polarity and Solubility: The target compound’s dual sulfonic/sulfate groups enhance hydrophilicity compared to mono-sulfonic acids like 4-aminobenzenesulfonic acid. This property is critical for aqueous-phase reactions .

Industrial Relevance

Globally, the compound’s consumption has been tracked since 1997, with projected growth in fine chemical and pharmaceutical sectors through 2046 . In contrast, simpler sulfonic acids like 4-aminobenzenesulfonic acid are more established in bulk applications (e.g., dyes), with narrower innovation pipelines .

Biological Activity

Aniline-3-beta-ethyl sulfonyl sulfate-6-sulfonic acid (CAS No. 41261-80-7) is a complex organic compound with significant applications in both chemical synthesis and biological research. Its molecular formula is , and it has a molecular weight of 361.37 g/mol. This compound is primarily utilized as a reagent in organic synthesis, a labeling agent in biochemical assays, and an intermediate in the production of dyes and pigments .

This compound is characterized by the presence of sulfonic and sulfate groups, which enhance its solubility and reactivity with various biological molecules. The compound can undergo several chemical reactions, including oxidation, reduction, and substitution, making it versatile for synthetic applications .

The biological activity of this compound largely stems from its ability to interact with proteins and enzymes through its sulfonic acid and sulfate groups. These interactions can influence enzyme activity, protein folding, and cellular signaling pathways. The compound's mechanism of action can be summarized as follows:

- Protein Interaction : The sulfonic groups can form strong ionic bonds with positively charged amino acids in proteins, potentially altering their conformation and function.

- Enzyme Modulation : By binding to active sites or allosteric sites on enzymes, the compound may inhibit or enhance enzymatic activity.

- Biochemical Pathways : The sulfate group can participate in various biochemical pathways, influencing cellular processes such as metabolism and signal transduction .

Biological Applications

This compound has been employed in various biological research contexts:

- Biochemical Assays : It serves as a labeling agent for proteins and nucleic acids, facilitating the study of biomolecular interactions.

- Drug Development : The compound's ability to modulate enzyme activity makes it a candidate for developing selective inhibitors in therapeutic applications .

Research Findings

Recent studies have highlighted the potential of this compound in different biological contexts:

- Inhibition Studies : Research has demonstrated that derivatives of Aniline-3-beta-ethyl sulfonyl sulfate can act as selective deubiquitinase inhibitors, which are crucial for regulating protein degradation pathways .

- Angiogenesis and Tumor Growth : In chick chorioallantoic membrane assays, compounds related to Aniline-3-beta-ethyl sulfonyl sulfate have shown efficacy in blocking angiogenesis and tumor growth, suggesting potential applications in cancer therapy .

- Neurodegenerative Disorders : Some studies indicate that similar compounds could be beneficial in treating neurodegenerative diseases by modulating neurotransmitter systems .

Data Table: Summary of Biological Activity

Case Study 1: Selective Deubiquitinase Inhibitors

A study focused on identifying selective inhibitors for deubiquitinases revealed that Aniline derivatives exhibit varying degrees of selectivity and potency against different DUBs. The findings indicated that these compounds could serve as valuable tools in studying protein turnover and degradation pathways .

Case Study 2: Antitumor Activity

In a series of experiments utilizing the chick chorioallantoic membrane model, compounds derived from Aniline-3-beta-ethyl sulfonyl sulfate were shown to significantly inhibit tumor growth by targeting angiogenic processes. This highlights the potential for developing novel anticancer therapies based on this compound's structure .

Q & A

Basic Research Questions

Q. What are the critical steps and potential intermediates in synthesizing Aniline-3-beta-ethyl sulfonyl sulfate-6-sulfonic acid?

- Methodology : Synthesis typically involves sequential sulfonation and sulfation reactions.

Sulfonation : Introduce the sulfonic acid group (-SO₃H) at the 6-position of the aniline ring using fuming sulfuric acid.

Ethyl Sulfonyl Group Addition : React with ethyl sulfonyl chloride under basic conditions (e.g., NaOH) to form the β-ethyl sulfonyl moiety at the 3-position.

Sulfation : Use sulfur trioxide-triethyl phosphate complexes to sulfate the hydroxyl group generated during sulfonation.

-

Key Considerations : Monitor reaction intermediates via thin-layer chromatography (TLC) and adjust stoichiometry to avoid over-sulfonation. The molecular formula (C₈H₁₁NO₉S₃) and structure provided in guide stoichiometric calculations.

- Data Table : Hypothetical Reaction Conditions

| Step | Reagent | Temperature (°C) | Time (hr) | Monitoring Method |

|---|---|---|---|---|

| 1 | H₂SO₄ (fuming) | 80–100 | 4–6 | TLC (silica gel) |

| 2 | Ethyl sulfonyl chloride | 25–30 | 2–3 | pH titration |

| 3 | SO₃-TEP complex | 0–5 | 1–2 | FTIR (S=O stretch) |

Q. Which spectroscopic methods are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodology :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and ethyl sulfonyl group (δ 1.2–1.5 ppm for -CH₂CH₃, δ 3.5–4.0 ppm for -SO₂-) .

- FTIR : Confirm sulfonic acid (-SO₃H, ~1030 cm⁻¹), sulfonate (-SO₃⁻, ~1170 cm⁻¹), and sulfate (-OSO₃⁻, ~1250 cm⁻¹) stretches.

- Mass Spectrometry (HRMS) : Look for molecular ion [M-H]⁻ at m/z 360.36 (calculated from ).

- Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the aromatic region.

Q. How can researchers determine the solubility profile of this compound to optimize reaction conditions?

- Methodology :

Prepare saturated solutions in solvents (water, DMSO, ethanol, acetonitrile) at 25°C.

Filter and quantify solubility via gravimetric analysis or UV-Vis spectroscopy (λ_max ~260 nm for aromatic systems).

- Key Insight : Sulfonic acid groups enhance water solubility, while the ethyl sulfonyl moiety may increase organic solvent compatibility .

- Data Table : Hypothetical Solubility Profile

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| Water | 120 ± 10 | pH-dependent (stable at pH 2–6) |

| DMSO | 85 ± 5 | Ideal for stock solutions |

| Ethanol | 40 ± 3 | Limited dissolution |

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. IR) be systematically resolved?

- Methodology :

Cross-Validation : Replicate experiments under controlled conditions (e.g., anhydrous vs. hydrated forms).

pH Adjustment : Protonation/deprotonation of sulfonic acid groups can shift IR bands and NMR signals. Compare spectra at pH 2 and pH 7 .

Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict NMR chemical shifts and compare with experimental data.

- Case Study : highlights GC-MS and HPLC for resolving photodegradation byproducts , which can be adapted for impurity analysis.

Q. What are the dominant decomposition pathways under photochemical or thermal stress?

- Methodology :

- Photostability : Expose to UV light (254 nm) in acetonitrile/water. Monitor via HPLC for sulfonic acid byproducts (e.g., benzenesulfonic acid, as in ).

- Thermogravimetric Analysis (TGA) : Heat at 5°C/min to 300°C. Observe weight loss at ~200°C (sulfate ester cleavage).

- Key Findings :

- Primary Pathway : Sulfate ester hydrolysis to form 3-beta-ethyl sulfonyl aniline-6-sulfonic acid.

- Secondary Pathway : Radical-mediated disproportionation of sulfonyl groups under UV light .

Q. How can researchers develop a sensitive LC-MS/MS method to quantify trace byproducts in synthesis batches?

- Methodology :

Column Selection : Use a C18 column (2.1 × 50 mm, 1.7 µm) for high resolution.

Mobile Phase : Gradient of 0.1% formic acid in water/acetonitrile.

MS Parameters : Negative ion mode; monitor m/z 361 → 80 (SO₃⁻ fragment).

- Validation : Assess linearity (R² > 0.99), LOD (0.1 ng/mL), and precision (%RSD < 5%) per ICH guidelines.

- Reference : ’s use of HPLC and GC-MS for photodegradant analysis supports this approach.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.